Kaliumbenzofurazan-5-trifluoroborat

Übersicht

Beschreibung

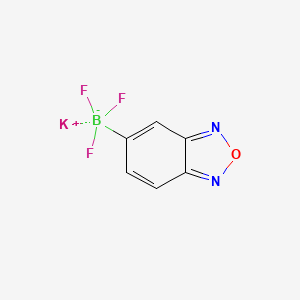

Potassium benzofurazan-5-trifluoroborate is an organotrifluoroborate involved in copper-mediated cross-coupling and Suzuki cross-coupling . Organotrifluoroborates are versatile and stable boronic acid surrogates .

Synthesis Analysis

Potassium benzofurazan-5-trifluoroborate has been used in the synthesis of thiirane-based inhibitors of matrix metalloproteinases . It has also been used in copper-mediated cross-coupling and Suzuki cross-coupling .

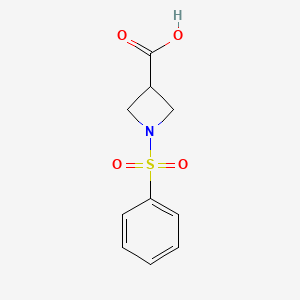

Molecular Structure Analysis

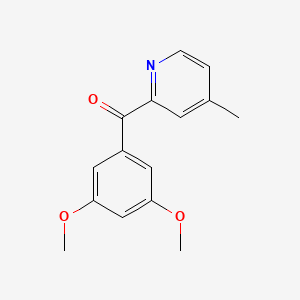

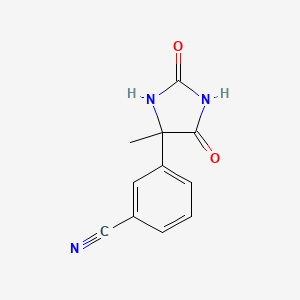

The molecular formula of Potassium benzofurazan-5-trifluoroborate is C6H3BF3KN2O . The molecular weight is 226.01 g/mol . The InChI is 1S/C6H3BF3N2O.K/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5;/h1-3H;/q-1;+1 . The Canonical SMILES is B-(F)(F)F.[K+] .

Chemical Reactions Analysis

Potassium benzofurazan-5-trifluoroborate is involved in copper-mediated cross-coupling and Suzuki cross-coupling . It has been used in the synthesis of thiirane-based inhibitors of matrix metalloproteinases .

Physical And Chemical Properties Analysis

The molecular weight of Potassium benzofurazan-5-trifluoroborate is 226.01 g/mol . It has 0 hydrogen bond donor count and 7 hydrogen bond acceptor count . It has 0 rotatable bond count . The exact mass is 225.9927589 g/mol .

Wissenschaftliche Forschungsanwendungen

Suzuki-Kreuzkupplungsreaktionen

Kaliumbenzofurazan-5-trifluoroborat: wird in Suzuki-Kreuzkupplungsreaktionen eingesetzt, die in der organischen Synthese von entscheidender Bedeutung sind . Diese Reaktion bildet Biarylverbindungen, die in Pharmazeutika, Agrochemikalien und organischen Materialien unerlässlich sind. Die Verbindung wirkt als stabiler und vielseitiger Boronsäure-Ersatzstoff und erleichtert die Bildung von Kohlenstoff-Kohlenstoff-Bindungen unter milden Bedingungen.

Kupfervermittelte Kreuzkupplung

Eine weitere wichtige Anwendung ist die kupfervermittelte Kreuzkupplung . Dieser Prozess wird verwendet, um Organotrifluorborate mit Arylhalogeniden zu koppeln, wodurch die Synthese komplexer organischer Strukturen ermöglicht wird. Die Stabilität und Reaktivität von this compound machen es zu einem exzellenten Kandidaten für solche Reaktionen, die in der Arzneimittelentwicklung und Materialwissenschaft wichtig sind.

Organotrifluorboratsynthese

Die Verbindung dient als Vorläufer bei der Synthese von Organotrifluorboraten . Diese Entitäten werden in der organischen Chemie aufgrund ihrer Stabilität und Reaktivität weit verbreitet eingesetzt. Sie dienen als Zwischenprodukte in verschiedenen chemischen Umwandlungen, einschließlich Oxidations- und Reduktionsreaktionen, und werden auch bei der Herstellung anderer borhaltiger Verbindungen verwendet.

Materialwissenschaftliche Anwendungen

In der Materialwissenschaft trägt This compound zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften bei . Seine Einarbeitung in Polymere und andere Materialien kann die thermische Stabilität, die elektrische Leitfähigkeit und die Beständigkeit gegen Abbau verbessern, was für die Elektronik- und Luftfahrtindustrie von Vorteil ist.

Biologische Sonden und Sensoren

Diese Verbindung wird als Bestandteil bei der Entwicklung von biologischen Sonden und Sensoren untersucht . Aufgrund seiner fluoreszierenden Eigenschaften kann es verwendet werden, um biologische Prozesse zu verfolgen oder das Vorhandensein bestimmter Moleküle in der biologischen Forschung und medizinischen Diagnostik zu erkennen.

Katalyse

This compound: wird hinsichtlich seiner Rolle in der Katalyse untersucht . Es kann als Katalysator oder Katalysatorträger in verschiedenen chemischen Reaktionen wirken, einschließlich Hydrierungs- und Oxidationsprozessen. Sein Einsatz in der Katalyse kann zu effizienteren und umweltfreundlicheren chemischen Prozessen führen.

Safety and Hazards

Potassium benzofurazan-5-trifluoroborate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Wirkmechanismus

Target of Action

Potassium Benzofurazan-5-Trifluoroborate, also known as Potassium benzo[c][1,2,5]oxadiazole-5-trifluoroborate, is primarily used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organotrifluoroborates involved in these reactions .

Mode of Action

The compound interacts with its targets by serving as a versatile and stable boronic acid surrogate . It is involved in copper-mediated cross-coupling and Suzuki cross-coupling reactions . These reactions are essential for forming carbon-carbon (C-C) bonds .

Biochemical Pathways

The biochemical pathways affected by Potassium Benzofurazan-5-Trifluoroborate are those involved in the formation of C-C bonds . The compound’s role as a boronic acid surrogate makes it a crucial component in these pathways .

Pharmacokinetics

Its stability under commonly used and harsh reaction conditions suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of Potassium Benzofurazan-5-Trifluoroborate’s action is the formation of C-C bonds . This is a fundamental process in organic chemistry and is crucial for the synthesis of a wide range of organic compounds .

Biochemische Analyse

Biochemical Properties

Potassium benzofurazan-5-trifluoroborate plays a significant role in biochemical reactions, particularly in copper-mediated cross-coupling and Suzuki cross-coupling reactions . These reactions are essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. The compound interacts with various enzymes and proteins involved in these reactions, facilitating the transfer of functional groups and enhancing the efficiency of the reactions. The nature of these interactions involves the formation of stable boronic acid surrogates, which are versatile and stable under various reaction conditions .

Cellular Effects

Potassium benzofurazan-5-trifluoroborate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulating the activity of specific enzymes and proteins, leading to changes in cellular behavior. For instance, it can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of potassium benzofurazan-5-trifluoroborate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their functions. This binding interaction can lead to changes in gene expression, resulting in altered cellular functions. The compound’s ability to form stable boronic acid surrogates plays a crucial role in its mechanism of action, as it facilitates the transfer of functional groups in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium benzofurazan-5-trifluoroborate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its activity over extended periods. Prolonged exposure to certain conditions may lead to its degradation, resulting in reduced efficacy .

Dosage Effects in Animal Models

The effects of potassium benzofurazan-5-trifluoroborate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function, enhancing metabolic processes and improving overall cellular health. At higher doses, the compound may exhibit toxic or adverse effects, leading to cellular damage and impaired function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

Potassium benzofurazan-5-trifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s impact on metabolite levels has been studied, showing that it can alter the concentrations of specific metabolites within the cell. These changes in metabolite levels can influence overall cellular metabolism, affecting energy production and other essential cellular processes .

Transport and Distribution

The transport and distribution of potassium benzofurazan-5-trifluoroborate within cells and tissues are critical factors that determine its efficacy. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

Potassium benzofurazan-5-trifluoroborate exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that the compound exerts its effects precisely where needed, enhancing its overall efficacy in biochemical reactions and cellular processes .

Eigenschaften

IUPAC Name |

potassium;2,1,3-benzoxadiazol-5-yl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF3N2O.K/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXGHNBCIPLVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=NON=C2C=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF3KN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674193 | |

| Record name | Potassium (2,1,3-benzoxadiazol-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1225608-24-1 | |

| Record name | Potassium (2,1,3-benzoxadiazol-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium benzo[c][1,2,5]oxadiazole-5-trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)

![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)

![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)

![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)

![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)